Sampirtine
Overview
Description
Sampirtine is a synthetic compound that was discovered in the 1970s. It has been extensively studied for its potential therapeutic applications in various neurological disorders. Sampirtine is a non-opioid analgesic that has been shown to have neuroprotective properties. It is also known as AC-015, and its chemical formula is C21H23N3O.
Scientific Research Applications
Synthetic Aperture Magnetometry (SAM) in Neuroimaging :
- Singh, K., Barnes, G., & Hillebrand, A. (2003). This study demonstrates the use of SAM, a nonlinear beamformer technique for creating 3D images of cortical activity from magnetoencephalography data, applied to a biological motion direction discrimination experiment (Singh, Barnes, & Hillebrand, 2003).
Flupirtine in Pharmacology :
- Klinger, F., Geier, P., Dorostkar, M., et al. (2012). This paper discusses Flupirtine, a non-opioid analgesic characterized as a selective neuronal potassium channel opener (SNEPCO), and its mechanisms of action (Klinger et al., 2012).
The Role of the Hypothalamic-Pituitary-Adrenal (HPA) and Sympathetic-Adrenal-Medullary (SAM) Systems in Stress Response :
- Malarkey, W., Lipkus, I., & Cacioppo, J. (1995). This research explores the dissociation of catecholamine and HPA responses to daily stressors using dexamethasone, providing insights into the neural pathways for tonic and stress-induced stimulation of the SAM and HPA systems (Malarkey, Lipkus, & Cacioppo, 1995).
SAMPI4 in Solid-State NMR Spectroscopy :
- Nevzorov, A., & Opella, S. (2007). The study introduces SAMPI4, a pulse sequence for solid-state NMR spectroscopy of aligned samples, offering advantages in terms of resolution, ease of setup, and application in multidimensional pulse sequences (Nevzorov & Opella, 2007).
Scientific Argumentation Model (SAM) in Education :
- Lacum, E. V., Koeneman, M., Ossevoort, M., & Goedhart, M. (2016). This paper presents the SAM model as a heuristic for reading research articles, especially useful for science students (Lacum et al., 2016).
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]pyridine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c13-10-4-1-8(2-5-10)7-9-3-6-11(14)16-12(9)15/h1-6H,7H2,(H4,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMKNGZKVPFVAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(N=C(C=C2)N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151225 | |
Record name | Sampirtine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
115911-28-9 | |
Record name | Sampirtine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115911289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sampirtine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAMPIRTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9684V5J83L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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